molecular formula C13H17FN2O B248987 N~1~-(2-FLUOROPHENYL)-3-(1-PYRROLIDINYL)PROPANAMIDE

N~1~-(2-FLUOROPHENYL)-3-(1-PYRROLIDINYL)PROPANAMIDE

Katalognummer: B248987
Molekulargewicht: 236.28 g/mol
InChI-Schlüssel: NZHPWVUMRGPDRO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N~1~-(2-Fluorophenyl)-3-(1-pyrrolidinyl)propanamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorophenyl group and a pyrrolidinyl group attached to a propanamide backbone. Its unique structure imparts specific chemical properties that make it valuable for various applications.

Eigenschaften

Molekularformel

C13H17FN2O

Molekulargewicht

236.28 g/mol

IUPAC-Name

N-(2-fluorophenyl)-3-pyrrolidin-1-ylpropanamide

InChI

InChI=1S/C13H17FN2O/c14-11-5-1-2-6-12(11)15-13(17)7-10-16-8-3-4-9-16/h1-2,5-6H,3-4,7-10H2,(H,15,17)

InChI-Schlüssel

NZHPWVUMRGPDRO-UHFFFAOYSA-N

SMILES

C1CCN(C1)CCC(=O)NC2=CC=CC=C2F

Kanonische SMILES

C1CCN(C1)CCC(=O)NC2=CC=CC=C2F

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-Fluorophenyl)-3-(1-pyrrolidinyl)propanamide typically involves the reaction of 2-fluorobenzoyl chloride with 3-(1-pyrrolidinyl)propanamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of N1-(2-Fluorophenyl)-3-(1-pyrrolidinyl)propanamide may involve the use of automated reactors and continuous flow systems to enhance efficiency and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product. Purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

N~1~-(2-Fluorophenyl)-3-(1-pyrrolidinyl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

N~1~-(2-Fluorophenyl)-3-(1-pyrrolidinyl)propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study receptor-ligand interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the field of neuropharmacology.

    Industry: Utilized in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of N1-(2-Fluorophenyl)-3-(1-pyrrolidinyl)propanamide involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity. The fluorophenyl group enhances the compound’s binding affinity, while the pyrrolidinyl group contributes to its overall stability and bioavailability. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N~1~-(2-Chlorophenyl)-3-(1-pyrrolidinyl)propanamide
  • N~1~-(2-Bromophenyl)-3-(1-pyrrolidinyl)propanamide
  • N~1~-(2-Methylphenyl)-3-(1-pyrrolidinyl)propanamide

Uniqueness

N~1~-(2-Fluorophenyl)-3-(1-pyrrolidinyl)propanamide is unique due to the presence of the fluorine atom, which imparts distinct electronic properties. This makes the compound more resistant to metabolic degradation and enhances its binding affinity to certain targets compared to its chlorinated, brominated, or methylated analogs.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.